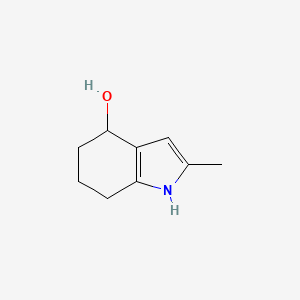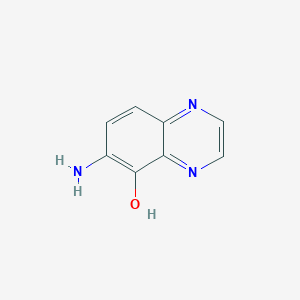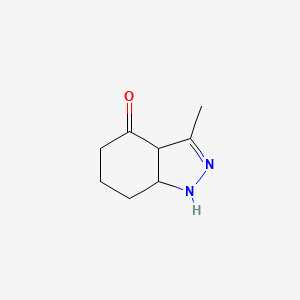
3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring. This specific compound is characterized by its unique structure, which includes a tetrahydroindazole core with a methyl group at the 3-position and a ketone functional group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-nitrobenzaldehyde with hydrazine hydrate, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of 3-methyl-5,6,7,7a-tetrahydro-1H-indazol-4-one derivatives.
Reduction: Formation of 3-methyl-5,6,7,7a-tetrahydro-1H-indazol-4-ol.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound of the indazole family.
2-Methylindazole: Similar structure with a methyl group at the 2-position.
4-Methylindazole: Similar structure with a methyl group at the 4-position.
Uniqueness
3-Methyl-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one is unique due to its tetrahydroindazole core and the specific positioning of the methyl and ketone groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-methyl-1,3a,5,6,7,7a-hexahydroindazol-4-one |
InChI |
InChI=1S/C8H12N2O/c1-5-8-6(10-9-5)3-2-4-7(8)11/h6,8,10H,2-4H2,1H3 |
InChI Key |
UPFRCUZJJKUIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC2C1C(=O)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one](/img/structure/B11919022.png)
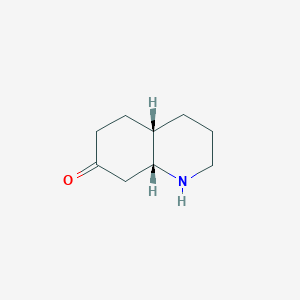



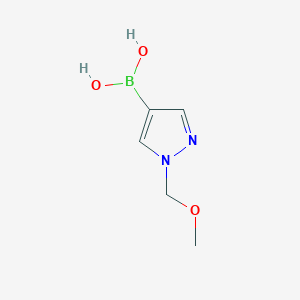
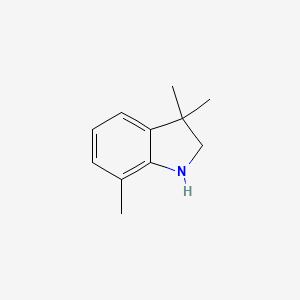
![7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11919070.png)

![1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B11919085.png)
![5-Chloroimidazo[1,5-a]pyridine](/img/structure/B11919092.png)

